REACTION_CXSMILES
|
[CH2:1]([OH:6])[C:2]([F:5])([F:4])[F:3]>C1(C)C=CC=CC=1>[F:3][C:2]([F:5])([F:4])[C:1]([O:6][CH2:1][C:2]([F:5])([F:4])[F:3])=[O:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)F)O
|
Name
|
NaBH(OCH3)3
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ester
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution stirred at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The pressure tube containing the catalyst residue (originally 0.03 mmol)
|
Type
|
DISTILLATION
|
Details
|
Tetrahydrofuran (3 ml) was distilled into the tube under vacuum
|
Type
|
CUSTOM
|
Details
|
The solvent and other volatiles were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue evacuated to dryness
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |